Heat shock 70 kDa protein 1 (393-401)

cancer immunotherapy MHC class I epitope CTL assay

Heat shock 70 kDa protein 1 (393-401), sequence LLDVAPLSL, is a 9‑amino acid linear peptidic epitope derived from the C‑terminal substrate‑binding domain of human stress‑inducible Hsp70 (Hsp72, encoded by HSPA1B). Unlike constitutively expressed Hsc70 (HSPA8), this fragment is sourced from the strictly inducible Hsp70 isoform that is overexpressed in a broad panel of human tumors but not in most normal tissues.

Molecular Formula
Molecular Weight
Cat. No. B1575414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeat shock 70 kDa protein 1 (393-401)
SynonymsHeat shock 70 kDa protein 1 (393-401)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Procuring Heat Shock 70 kDa Protein 1 (393-401) (LLDVAPLSL): Defining the Epitope Before Purchase


Heat shock 70 kDa protein 1 (393-401), sequence LLDVAPLSL, is a 9‑amino acid linear peptidic epitope derived from the C‑terminal substrate‑binding domain of human stress‑inducible Hsp70 (Hsp72, encoded by HSPA1B) [1]. Unlike constitutively expressed Hsc70 (HSPA8), this fragment is sourced from the strictly inducible Hsp70 isoform that is overexpressed in a broad panel of human tumors but not in most normal tissues [2][3]. The peptide is classified as an HLA‑A*02:01‑restricted MHC class I epitope and is recognized by cytotoxic T lymphocytes (CTLs), making it a core reagent in cancer immunotherapy research, T‑cell monitoring, and vaccine development [4].

Why Generic HSP70 Peptide Substitution Fails: The Inducible Isoform Constraint on Heat Shock 70 kDa Protein 1 (393-401)


Generic HSP70‑derived peptides cannot be substituted for the 393‑401 fragment because the amino acid sequence at positions 393‑401 is not conserved between stress‑inducible Hsp70 and constitutive Hsc70. The patent defining protective epitopes explicitly requires at least one amino acid difference between the inducible Hsp70 peptide and the corresponding region of Hsc70 to achieve tumor‑specific CTL recognition without targeting normal cells [1]. Substituting a peptide from Hsc70 (e.g., the cognate region of HSPA8) would abrogate tumor‑selective immune targeting, as the epitope would be presented by both healthy and malignant cells, eliminating the therapeutic window. Furthermore, the LLDVAPLSL sequence has been experimentally validated as an HLA‑A*02:01‑restricted epitope with documented CTL responses in breast cancer patients, while adjacent nonamer peptides from the same protein (p391 and p380) exhibit different immunogenicity profiles [2][3].

Quantitative Evidence Guide: Heat Shock 70 kDa Protein 1 (393-401) Direct Comparator Data for Procurement Decisions


HLA‑A*02:01 Binding Specificity: p393 (393‑401) vs. p391 from Inducible Hsp70

The p393 peptide (LLDVAPLSL, aa 393‑401) and p391 peptide (aa 391‑399, sequence not fully disclosed) were both computationally predicted and experimentally validated for high‑affinity binding to HLA‑A*02:01, but only p393‑specific CTLs demonstrated robust recognition of tumor cells overexpressing Hsp70 in tetramer analysis of tumor‑infiltrating lymphocytes (TILs) from HLA‑A*02:01⁺ breast cancer patients [1][2]. While the original paper reports that both p391 and p393 were selected based on binding algorithms, the quantitative frequency of tetramer‑positive TILs in patient samples is higher for p393‑reactive T cells across multiple donors, indicating superior immunodominance in the endogenous anti‑tumor repertoire.

cancer immunotherapy MHC class I epitope CTL assay

MHC Allele Promiscuity: LLDVAPLSL Binding Across HLA Class I Alleles vs. Class‑Typical Restriction

The LLDVAPLSL peptide exhibits binding beyond its primary restriction element HLA‑A*02:01. According to curated IEDB MHC ligand assay data, the peptide tested positive for binding to HLA‑C*05:01 in 2 of 2 assays and to HLA‑C*08:02 in 2 of 2 assays [1]. This cross‑allele recognition is atypical for most HLA‑A*02:01‑restricted nonamer epitopes, which typically show negligible binding to HLA‑C alleles. In contrast, the adjacent epitopes p391 and p380 have not been reported to exhibit HLA‑C binding in published datasets.

HLA restriction epitope promiscuity immune monitoring

T‑Cell Functional Avidity: IFN‑γ ELISPOT Responses to p393 vs. p380 Third Epitope

In the oligoepitope study by Faure et al. (2007), the p393‑containing long peptide (Hsp70₃₈₀₋₄₀₂) induced CTL responses against all three constituent epitopes (p380, p391, p393) upon in vitro stimulation of human PBMCs. While the p380 epitope was newly identified as immunogenic, the pre‑existing p393‑specific memory CTL response in healthy HLA‑A*02:01⁺ donors was quantitatively stronger in IFN‑γ ELISPOT assays compared to de novo p380 responses [1]. The original 2004 paper further demonstrated that p393‑specific human CTL lines lysed Hsp70‑overexpressing tumor cells (e.g., breast cancer line MCF‑7) in a dose‑dependent manner, whereas control peptide‑pulsed targets were not recognized [2].

ELISPOT functional avidity CTL response

Product Purity Specification: JPT Trial‑Grade Peptide vs. Custom Synthesis Baselines

The commercially available LLDVAPLSL peptide from JPT Peptide Technologies is supplied at Trial Grade purity with each aliquot purified to >90% as confirmed by HPLC/MS, and is delivered freeze‑dried in plastic vials with trifluoroacetate (TFA) counterion [1]. In comparison, custom peptide synthesis from generic vendors frequently delivers peptides at 70–80% purity unless specified otherwise, and impurities may include deletion sequences or trifluoroacetyl adducts that can confound T‑cell assay interpretation. The JPT product also offers a unique scrambled peptide service where a scrambled version of LLDVAPLSL is cross‑checked against the UniProt database to ensure the scrambled sequence does not correspond to any natural protein, providing a rigorously controlled negative control for antigen‑specificity experiments.

peptide purity HPLC/MS quality control

Procurement‑Guiding Application Scenarios for Heat Shock 70 kDa Protein 1 (393-401) (LLDVAPLSL)


Ex Vivo Immune Monitoring of Spontaneous Anti‑Hsp70 CTL Responses in Cancer Patients

Use LLDVAPLSL as the stimulating antigen in IFN‑γ ELISPOT or intracellular cytokine staining (ICS) assays to quantify pre‑existing Hsp70‑specific CD8⁺ T cells in PBMCs from HLA‑A*02:01⁺ patients with breast, lung, or colorectal carcinoma. The peptide's validated immunodominance and cross‑HLA‑C binding [1][2] maximize the probability of detecting positive responses across a broader patient subset, enabling robust immunomonitoring in Phase I/II immunotherapy trials [3].

In Vitro Expansion and Functional Characterization of Hsp70‑Specific CTL Lines

Pulse HLA‑A*02:01⁺ dendritic cells with the >90% pure LLDVAPLSL peptide (JPT Trial Grade) for repeated in vitro stimulation of autologous CD8⁺ T cells [4]. The resulting CTL lines can be tested for specific tumor cell lysis in ⁵¹Cr‑release assays against Hsp70‑overexpressing cell lines (e.g., MCF‑7). The availability of a sequence‑verified scrambled peptide negative control from the same vendor ensures rigorous antigen‑specificity assessment [4].

Quality Control Reference Standard for MHC Class I Peptide‑Binding Assays

Employ LLDVAPLSL as a positive control ligand in cell‑based MHC stabilization assays (e.g., T2 cell HLA‑A*02:01 upregulation) or in competitive peptide‑binding ELISA formats. Its documented binding to HLA‑A*02:01 (9/9 IEDB assays positive) and additional HLA‑C alleles (2/2 each) [1] provides a multi‑allele benchmark that outperforms single‑allele reference peptides such as the influenza M1₅₈₋₆₆ epitope in assay validation contexts.

Multi‑Epitope Cancer Vaccine Component with Inducible Hsp70 Specificity

Incorporate p393 into a synthetic long peptide (SLP) vaccine construct together with p380 and p391 to generate a poly‑epitope Hsp70 vaccine, as demonstrated by the Hsp70₃₈₀₋₄₀₂ oligoepitope approach [2]. The strict inducible‑Hsp70 derivation of LLDVAPLSL ensures that vaccine‑induced CTLs selectively target tumor cells overexpressing Hsp72 while sparing Hsc70‑expressing normal tissues, a critical safety advantage supported by the patent's isoform‑differentiation requirement [5].

Quote Request

Request a Quote for Heat shock 70 kDa protein 1 (393-401)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.